molecular formula C12H21NO5 B042348 (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester CAS No. 262280-14-8

(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester

Cat. No.: B042348
CAS No.: 262280-14-8
M. Wt: 259.3 g/mol
InChI Key: SSATZBUCOTXXGA-VGMNWLOBSA-N
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Description

The (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is a high-value, stereochemically defined cyclopentane derivative designed for advanced research and development. This compound serves as a versatile chiral building block and key synthetic intermediate in medicinal chemistry and organic synthesis. Its molecular structure incorporates both a Boc-protected amine and a methyl ester, which are valuable functional groups for further chemical transformations, as well as a hydroxy group that offers an additional site for diversification . This specific stereoisomer is part of a family of related compounds that are critical for constructing complex molecules with precise three-dimensional architectures. Researchers utilize this and similar scaffolds in the synthesis of potential therapeutic agents, where the rigid cyclopentane ring can impart desired conformational properties . The defined stereochemistry at the 1, 2, and 4 positions is essential for achieving high enantiomeric purity in final targets, which is often a critical determinant of biological activity. Key Identifiers: • CAS Registry Number: See certificate of analysis for lot-specific information. • Molecular Formula: C 12 H 21 NO 5 . • Molecular Weight: 259.30 g/mol . • Physical Description: Typically supplied as a white crystalline powder . Research Applications: • A key chiral synthon for pharmaceutical research. • Building block for peptidomimetics and protease inhibitors. • Intermediate in the synthesis of nucleoside analogues and other bioactive molecules. • Scaffold for library development in drug discovery. Handling and Regulatory: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures. Based on similar amino-alcohol compounds, general safety precautions should be observed, including the use of personal protective equipment and avoiding contact with skin and eyes .

Properties

IUPAC Name

methyl (1R,3S,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSATZBUCOTXXGA-VGMNWLOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C[C@@H]1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427437
Record name (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262280-14-8
Record name (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Bromination and Hydroxylation

The foundational route, reported by Lloyd et al., involves a six-step sequence starting from a cyclopentane derivative. Key stages include:

  • Bromination : Treatment with N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O at 20°C for 17 hours introduces a bromine atom at a strategic position.

  • Hydrolysis : KOH-mediated hydrolysis in aqueous methanol (90°C, 48 hours) generates a diol intermediate.

  • Boc Protection : Reaction with Boc anhydride in methanol using triethylamine (TEA) as a base yields the N-Boc-protected amine.

A critical stereochemical determinant is the rhodium-catalyzed hydrogenation (Step 4.1), employing [(S,S)-(Me-DuPHOS)-Rh(COD)]BF₄ under 3750 Torr H₂ pressure. This step ensures >99% enantiomeric excess (ee) by leveraging chiral ligand control.

Table 1: Reaction Conditions for Key Steps

StepReagents/CatalystsTemperatureTimeYield
1.1NBS, THF/H₂O20°C17h85%
4.1Rh-DuPHOS, H₂20°C14h92%
6.1KOAc, DMF60°C72h78%

Stereoselective Ring-Closing Metathesis (RCM) from Hexose Derivatives

Carbohydrate-to-Cyclopentane Conversion

A biomimetic approach transforms d-galactose into the target compound via RCM:

  • Olefination : d-Galactose derivative 13a undergoes sequential olefinations to form diolefin 16b .

  • RCM : Grubbs II catalyst induces cyclization, forming cyclopentenol 17a (89% yield).

  • Aza-Michael Addition : p-Methoxybenzylamine adds stereoselectively to the cyclopentene, establishing the β-amino acid framework.

This method highlights substrate-controlled stereochemistry , where the hexose’s inherent chirality dictates the cyclopentane configuration. TEMPO oxidation and methyl esterification finalize the carboxylate group.

Nickel-Catalyzed Reductive Amination

Asymmetric Hydrogenation of Enamines

A patent-based method (CN113880732A) employs nickel chloride hexahydrate for reductive amination:

  • Enamine Formation : Reacting a cyclopenta[d]isoxazole carboxylate with ethylpropylamine generates an enamine precursor.

  • Reduction : NaBH₄ in methanol with NiCl₂·6H₂O at −5°C selectively reduces the imine bond, yielding the cis-aminocyclopentanol moiety.

  • Boc Deprotection : HCl in toluene removes the Boc group, followed by NaOH-mediated ester hydrolysis.

This route achieves 75% overall yield with minimal epimerization, attributed to the nickel catalyst’s mild reducing activity.

Comparative Analysis of Methodologies

Efficiency and Stereochemical Outcomes

  • Multi-Step Synthesis : High enantioselectivity (≥99% ee) but requires six steps (total yield ~45%).

  • RCM Approach : Leverages cheap hexose feedstocks but involves eight steps (34% total yield).

  • Nickel Catalysis : Operationally simple (three steps) but limited to specific enamine substrates.

Table 2: Key Metrics Across Methods

MethodStepsTotal YieldKey Advantage
Multi-Step Organic645%High ee, scalable
RCM from Hexoses834%Renewable substrates
Nickel Reductive Amination375%Rapid, low catalyst loading

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Large-scale production favors the rhodium-DuPHOS system due to its robustness, despite Rh’s cost. Alternatives include:

  • Recycling Catalysts : Immobilizing Rh on silica reduces metal waste.

  • Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) improves E-factors .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Acidic conditions for Boc deprotection, followed by nucleophiles for substitution reactions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for the synthesis of enantiomerically pure compounds.

Biology and Medicine

In biological and medical research, this compound is studied for its potential as a precursor to bioactive molecules. Its chiral nature allows it to interact specifically with biological targets, making it useful in the development of pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its functional groups allow for further modification, leading to a wide range of applications.

Mechanism of Action

The mechanism of action of (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester depends on its interaction with specific molecular targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can then interact with enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Stereoisomers

(1R,2S,4R)- and (1R,2S,4S)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic Acid Methyl Ester
  • CAS Numbers : 321744-17-6 (1R,2S,4R) and 321744-14-3 (1R,2S,4S) .
  • Molecular Formula: C₁₂H₂₁NO₅ (identical to the target compound).
  • Key Differences: Stereochemistry: The (1R,2S,4R) and (1R,2S,4S) isomers differ in the configuration at the 1- and 4-positions compared to the target compound (1S,2S,4R). Synthesis: Manufactured using DuPont’s patented technology (EP 0 592 552 B1), highlighting the importance of stereochemical control in synthetic routes . Applications: Stereoisomers are critical in drug discovery, as even minor configuration changes can alter biological activity, solubility, and metabolic stability.
Table 1: Stereochemical Comparison
Compound CAS Number Configuration Molecular Weight (g/mol) Key Synthetic Method
(1S,2S,4R)-Isomer (Target) 262280-14-8 1S,2S,4R 259.30 Not specified
(1R,2S,4R)-Isomer 321744-17-6 1R,2S,4R 259.30 DuPont patent EP 0 592 552
(1R,2S,4S)-Isomer 321744-14-3 1R,2S,4S 259.30 DuPont patent EP 0 592 552

Functionalized Cyclopentane Derivatives Without Hydroxyl Groups

(1S,3S)-N-Boc-1-Aminocyclopentane-3-carboxylic Acid Methyl Ester
  • CAS Number: Not specified .
  • Molecular Formula: C₁₂H₂₁NO₄.
  • Molecular Weight : 243.30 g/mol.
  • Key Differences :
    • Lacks the 2-hydroxy group present in the target compound.
    • Reduced molecular weight (243.30 vs. 259.30) due to the absence of hydroxyl oxygen.
    • Applications : Used as a precursor in peptide mimetics, where hydrophobicity is prioritized over hydrogen-bonding capacity .
Table 2: Functional Group Comparison
Compound Hydroxyl Group Molecular Formula Molecular Weight (g/mol) Price (USD/g)
Target Compound Yes C₁₂H₂₁NO₅ 259.30 Not available
(1S,3S)-Methyl Ester Derivative No C₁₂H₂₁NO₄ 243.30 4,000
(2R,4S)-2-t-Butyl-N-benzyl-4-[1-(S)-hydroxy-2-methylpropyl]-oxazolidine-4-carboxylic Acid, Methyl Ester
  • CAS Number : 145451-90-7 .
  • Molecular Formula: C₂₀H₃₁NO₄.
  • Molecular Weight : 349.46 g/mol.
  • Key Differences: Contains an oxazolidine ring and benzyl group, increasing structural complexity. Higher molecular weight (349.46 vs. 259.30) due to additional substituents. Solubility: Soluble in acetone, dichloromethane, and methanol, suggesting broader solvent compatibility than the target compound .

Bicyclic Boc-Protected Derivatives

Carbamic Acid, N-[(1S,2S,4R,5R)-4-Hydroxybicyclo[3.1.0]hex-2-yl]-, 1,1-Dimethylethyl Ester
  • CAS Number : 1644157-94-7 .
  • Molecular Formula: C₁₁H₁₉NO₃.
  • Key Differences :
    • Bicyclo[3.1.0]hexane scaffold vs. cyclopentane.
    • Lower molecular weight (229.27 vs. 259.30) and fewer functional groups.
    • Applications : Likely used in constrained peptide design due to rigid bicyclic structure .

Biological Activity

(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester is a chiral compound that has garnered attention in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities. This compound contains a cyclopentane ring with multiple functional groups, including a Boc-protected amino group, a hydroxyl group, and a carboxylic acid methyl ester. The stereochemistry of this molecule is critical for its biological interactions.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 321744-14-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : A cyclopentane derivative is functionalized to introduce the necessary groups.
  • Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc).
  • Hydroxylation : Introduction of the hydroxyl group through methods such as asymmetric dihydroxylation.
  • Esterification : The carboxylic acid group is esterified using methanol.

The biological activity of this compound is largely attributed to its chiral nature and functional groups that allow specific interactions with biological targets. The Boc-protected amino group can be deprotected to reveal a free amine, which can interact with enzymes or receptors. The hydroxyl and ester groups facilitate hydrogen bonding and other interactions that influence binding affinity.

Research Findings

  • Enzyme Interaction : Studies have shown that compounds similar to this compound can act as substrates or inhibitors for various enzymes, including carboxylesterases (CEs) . CEs are involved in the metabolism of numerous xenobiotic substrates, indicating potential pharmacological applications.
  • Pharmaceutical Applications : The compound serves as a precursor in the synthesis of bioactive molecules. Its chiral centers make it valuable for creating enantiomerically pure compounds that are crucial in drug development .
  • Case Studies :
    • In one study, researchers explored the hydrolysis of heroin and cocaine by human CEs and found that various compounds could interact differently based on their structural features . This suggests that this compound may also exhibit differential interactions with metabolic enzymes.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, consider the following table:

Compound NameFunctional GroupsChiral CentersUnique Features
This compoundBoc-protected amine, hydroxyl, methyl ester3Versatile for synthesis
(1S,2S,4R)-1-amino-2-hydroxycyclopentane-4-carboxylic acidFree amine, hydroxyl3Lacks protection
(1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acidBoc-protected amine, hydroxyl3No methyl ester

Q & A

Q. What are the recommended synthetic routes for preparing (1S,2S,4R)-N-Boc-1-amino-2-hydroxycyclopentane-4-carboxylic acid methyl ester, and how can stereochemical purity be ensured?

The compound is typically synthesized via functionalized cyclopentane scaffolds using stereoselective methods. Key steps include Boc protection of the amino group, hydroxy group introduction via epoxidation or hydroxylation, and esterification. For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless dihydroxylation) are employed. Optical purity (>95% ee) is confirmed using chiral HPLC or polarimetry .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR : To confirm stereochemistry (e.g., 1^1H and 13^{13}C NMR for backbone assignments, NOESY for spatial proximity of substituents) .
  • Mass Spectrometry (MS) : For molecular weight verification (C12_{12}H21_{21}NO5_5, MW 259.3) .
  • HPLC : To assess enantiomeric purity, especially given the risk of diastereomer contamination (e.g., (1R,2S,4S) vs. (1S,2S,4R) isomers) .

Q. How does the compound’s stability under varying pH and solvent conditions impact experimental design?

The Boc group and methyl ester are labile under acidic/basic conditions. Hydrolysis of the ester in aqueous media (e.g., ethanol/water mixtures) can release carboxylic acid derivatives, necessitating anhydrous solvents like dichloromethane or THF for reactions. Stability studies should precede long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported stereochemical configurations of similar cyclopentane derivatives?

Discrepancies in CAS registry entries (e.g., [321744-21-2] vs. [262280-14-8]) often arise from misassigned diastereomers. Resolution requires:

  • X-ray crystallography : For absolute configuration confirmation.
  • Comparative NMR : Cross-referencing coupling constants (JJ-values) with literature data for analogous scaffolds .

Q. How can the compound’s hydroxy and amino groups be leveraged in bioconjugation or prodrug design?

The hydroxy group can undergo Mitsunobu reactions or oxidation to ketones, while the Boc-protected amino group allows deprotection for peptide coupling. For prodrugs, ester hydrolysis in vivo releases the carboxylic acid, enhancing bioavailability. Computational docking studies (e.g., AutoDock) predict hydrogen-bonding interactions with biological targets like enzymes or receptors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

Scale-up risks racemization at the hydroxy or amino centers. Mitigation strategies include:

  • Low-temperature reactions : To minimize epimerization.
  • Enzymatic resolution : Using lipases or esterases to separate diastereomers.
  • In-line monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time ee tracking .

Q. How do solvent polarity and temperature affect the compound’s reactivity in ring-opening or cross-coupling reactions?

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the hydroxy group in SN2 reactions, while non-polar solvents (toluene) favor Boc deprotection with TFA. Elevated temperatures (>60°C) risk ester hydrolysis, requiring kinetic studies to optimize yields .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point and solubility?

Discrepancies (e.g., mp 130–131°C vs. "N/A" in some sources) may stem from polymorphic forms or impurities. Reproducibility requires:

  • Recrystallization : Using solvents like ethyl acetate/hexane.
  • DSC (Differential Scanning Calorimetry) : To identify polymorph transitions.
  • Standardized protocols : Adhering to USP guidelines for solubility testing .

Methodological Recommendations

  • Stereochemical Verification : Always correlate NMR (NOESY) with X-ray or computational models (e.g., DFT) for ambiguous cases .
  • Stability Profiling : Conduct accelerated degradation studies (ICH Q1A guidelines) to predict shelf-life under lab conditions .

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